

Forensic Identification of 1-(2-Fluorophenyl)piperazine HCl

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-(2-Fluorophenyl)piperazine Hydrochloride
CAS No.:	76835-09-1
Cat. No.:	B163275

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Executive Summary

This guide provides a definitive technical protocol for the identification and differentiation of 1-(2-Fluorophenyl)piperazine (o-FPP), typically encountered as the hydrochloride salt. o-FPP is a piperazine derivative often trafficked as a "party pill" component or "legal high" (mimicking MDMA), and serves as a key precursor/impurity in the synthesis of pharmaceutical antidepressants (e.g., trazodone).[1]

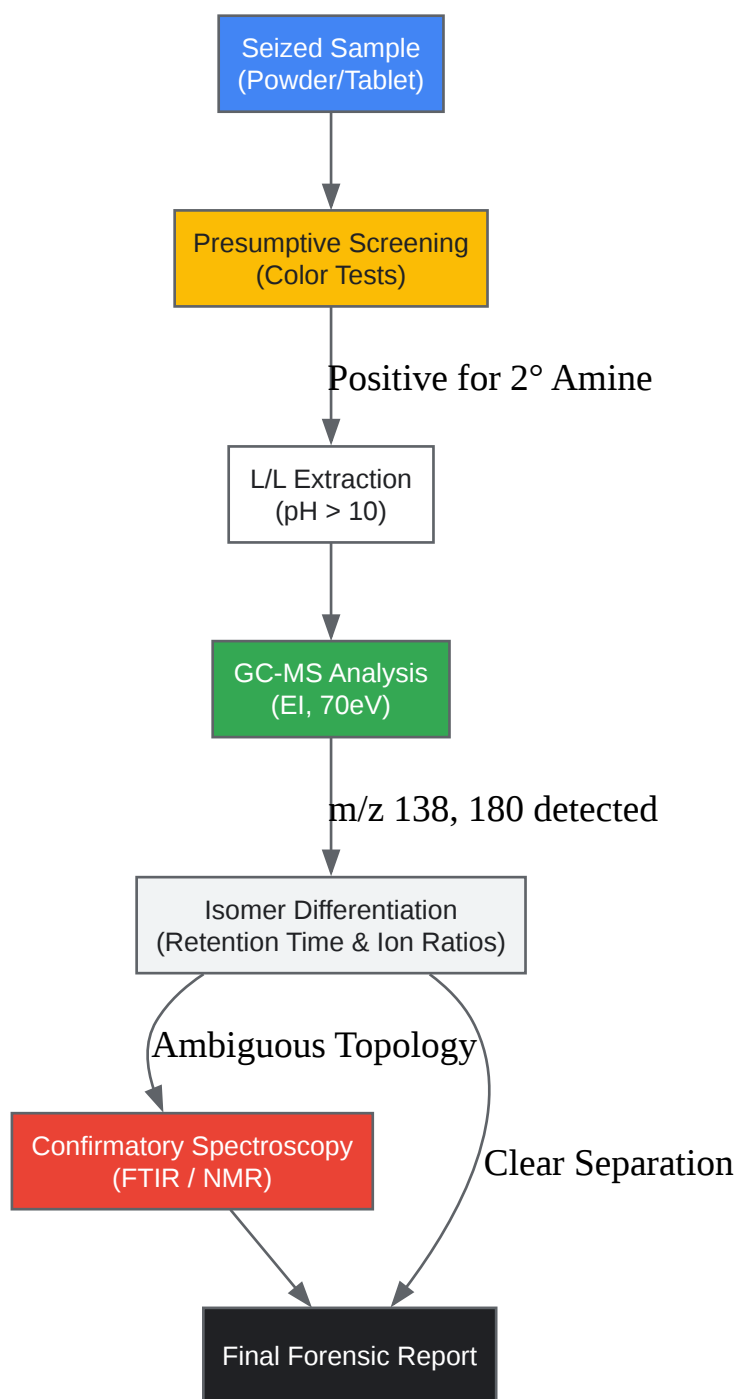
Forensic Challenge: The primary analytical challenge lies in distinguishing o-FPP from its regioisomers, 1-(3-fluorophenyl)piperazine (m-FPP) and 1-(4-fluorophenyl)piperazine (p-FPP). [1] While mass spectral patterns are highly similar, definitive identification requires a multi-tiered approach utilizing chromatographic retention indices, specific ion ratios, and spectroscopic confirmation (FTIR/NMR).[1]

Chemical Identity & Properties

Property	Data
IUPAC Name	1-(2-Fluorophenyl)piperazine hydrochloride
Common Names	o-FPP, 2-FPP, ortho-Fluorophenylpiperazine
CAS Number	1011-16-1 (HCl salt); 1011-15-0 (Free base)
Molecular Formula	C ₁₀ H ₁₃ FN ₂ [1][2][3] · HCl
Molecular Weight	180.22 g/mol (Base); 216.68 g/mol (HCl salt)
Physical State	White crystalline powder
Solubility	Soluble in water, methanol; Free base soluble in DCM, ether

Analytical Workflow

The following directed acyclic graph (DAG) outlines the logical progression from seizure to confirmed identification.



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Figure 1: Analytical workflow for the forensic identification of o-FPP.

Sample Preparation

Causality: Piperazines are basic nitrogenous compounds. The HCl salt is water-soluble but not suitable for direct GC injection due to thermal instability of the salt form and column degradation. We must liberate the free base.

Protocol: Liquid-Liquid Extraction (LLE)[1]

- Dissolution: Dissolve ~10 mg of sample in 1 mL deionized water.
- Basification: Add 200 μ L of 1.0 M NaOH (Target pH > 12).
 - Mechanism:[1][4][5] Deprotonates the piperazine nitrogen, rendering the molecule neutral and lipophilic.
- Extraction: Add 2 mL of Dichloromethane (DCM) or Ethyl Acetate. Vortex for 30 seconds.
- Separation: Centrifuge at 3000 rpm for 2 minutes. Collect the bottom organic layer.
- Drying: Pass organic layer through anhydrous Sodium Sulfate (Na_2SO_4) to remove residual water.
- Reconstitution: Evaporate to dryness under nitrogen stream; reconstitute in 1 mL Methanol for GC-MS.

Presumptive Color Tests

While not specific, these tests validate the functional group class (Secondary Amine).[1]

Reagent	Observation	Mechanism	Specificity
Simon's Reagent	Blue	Reaction with secondary amine (piperazine ring)	High for 2° amines; differentiates from primary amines (Amphetamine).[1]
NQS Reagent	Orange-Red	Nucleophilic attack on naphthoquinone ring	General for piperazines (BZP, TFMPP, FPP).[1]
Marquis	No Reaction / Pale	Lack of activated aromatic ring systems like MDMA	Negative control.

GC-MS Analysis (The Core)

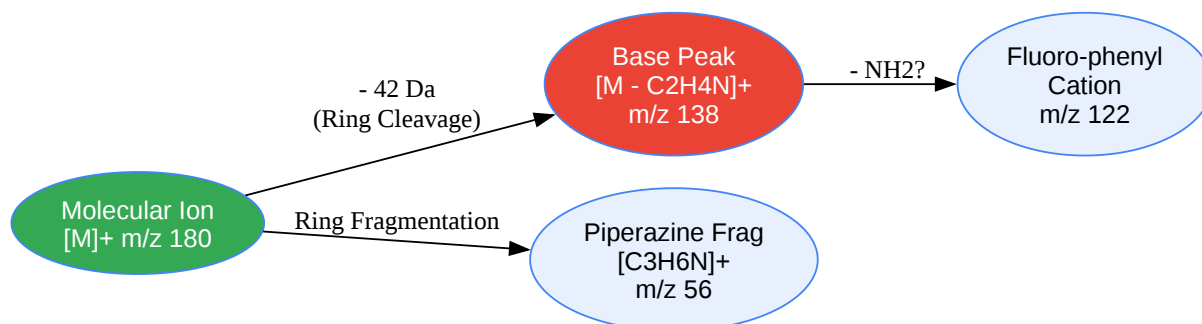
Instrument: Agilent 7890/5975 or equivalent. Column: Rtx-5MS or HP-5MS (30m x 0.25mm x 0.25µm).[1]

Mass Spectral Fragmentation (EI, 70eV)

The mass spectrum of o-FPP is characterized by a weak molecular ion and a dominant base peak resulting from the cleavage of the piperazine ring.

- Molecular Ion (M⁺):m/z 180 (Intensity: ~35%)[1][3]
- Base Peak:m/z 138 (Intensity: 100%)[1]
 - Mechanism:[1][4][5] Loss of C₂H₄N (imine fragment) from the piperazine ring. This is the "fingerprint" ion for phenylpiperazines.
- Key Fragments:
 - m/z 122: (Fluoro-phenyl cation / Loss of C₃H₈N)
 - m/z 56: (C₃H₆N⁺, piperazine ring fragment)[1][5]

Fragmentation Pathway Diagram



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Figure 2: Proposed electron ionization fragmentation pathway for o-FPP.

Differentiation of Isomers (o-, m-, p-FPP)

This is the critical forensic step.[1] All three isomers share the m/z 180 and 138 ions.

- Retention Time (RT): On a non-polar (5% phenyl) column, the elution order is typically determined by boiling point and steric shielding.[1]
 - o-FPP (2-FPP): Elutes first (Lowest RT). The ortho-fluorine creates steric shielding and an "ortho effect," reducing intermolecular interactions.
 - m-FPP (3-FPP): Elutes second.
 - p-FPP (4-FPP): Elutes last (Highest RT). Most polar/linear interaction with stationary phase.
- Derivatization (Optional but Recommended):
 - Acylation with TFAA (Trifluoroacetic anhydride) or PFPA (Pentafluoropropionic anhydride) improves peak shape and separation resolution.[1]
 - Protocol: Incubate extract with 50 μ L TFAA at 60°C for 20 mins.

Confirmatory Spectroscopy

FTIR (Fourier Transform Infrared Spectroscopy)

Sample: KBr Pellet (1% sample) or ATR (Diamond crystal) of the HCl salt.[1]

- Amine Salt (N-H): Broad, multiple bands 2400–3000 cm^{-1} (Ammonium N-H stretching).[1]
- Aromatic C-H: Weak sharp bands $> 3000 \text{ cm}^{-1}$. [6]
- C-F Stretch: Strong band at 1230–1250 cm^{-1} .
- Fingerprint Region: The substitution pattern (ortho) yields specific out-of-plane (OOP) bending vibrations distinct from para (800-850 cm^{-1}) isomers.[1]
 - o-FPP: Look for a strong band near 750-760 cm^{-1} (characteristic of 1,2-disubstituted benzene).[1]

Nuclear Magnetic Resonance (NMR)

NMR is the absolute method for isomer assignment if GC-MS retention time is ambiguous.

- Solvent: D_2O or CD_3OD (for HCl salt).[1]
- Aromatic Region (6.9 – 7.2 ppm):
 - p-FPP: Shows a symmetric AA'BB' (or AA'XX') coupling pattern (two distinct multiplets integrating to 2H each).[1]
 - o-FPP: Shows a complex ABCD-type multiplet pattern due to the lack of symmetry and magnetic non-equivalence of all 4 aromatic protons.
- Piperazine Ring: Two triplets (or broad multiplets) around 3.2 – 3.5 ppm.[1]

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